
5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of method for the synthesis of this valuable fragment .Molecular Structure Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant and immunosuppressant .Chemical Reactions Analysis
The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Applications De Recherche Scientifique
Anticancer Potential
Isoxazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized various isoxazole compounds and evaluated their cytotoxicity against cancer cells. The substitution of different groups on the isoxazole ring can significantly impact their activity. Further investigations into the specific anticancer mechanisms of this compound could lead to the development of novel chemotherapeutic agents .
Antimicrobial Activity
The isoxazole scaffold has demonstrated antimicrobial properties. By modifying the substituents on the isoxazole ring, researchers can fine-tune its activity against bacteria, fungi, and other pathogens. Investigating the structure-activity relationship (SAR) of this compound may reveal new leads for combating infectious diseases .
Anti-Inflammatory Effects
Some isoxazole derivatives exhibit anti-inflammatory effects. These compounds could potentially be developed into drugs for managing inflammatory conditions, such as arthritis or autoimmune diseases. Understanding the molecular pathways involved in their anti-inflammatory activity is crucial for therapeutic optimization .
Antiviral Applications
Isoxazole-based molecules have been explored as antiviral agents. Their ability to inhibit viral replication or entry makes them attractive candidates for treating viral infections. Investigating the interaction between this compound and specific viral targets could provide valuable insights for drug development .
Analgesic Properties
Certain isoxazole derivatives have analgesic properties. These compounds may modulate pain pathways and offer potential alternatives to existing pain management drugs. Further studies are needed to elucidate their mechanisms of action and assess their safety profiles .
Immunomodulatory Effects
Immunosuppressant properties have been observed in some isoxazole compounds. These molecules could find applications in transplantation medicine or autoimmune disorders. Investigating their impact on immune cells and cytokine signaling pathways is essential for clinical translation .
Conclusion
Orientations Futures
Propriétés
IUPAC Name |
5-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)19-14-8-4-5-9-15(14)26-18(27-19)10-11-25-20(29)16-12-17(30-28-16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQUJKPNJGZODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


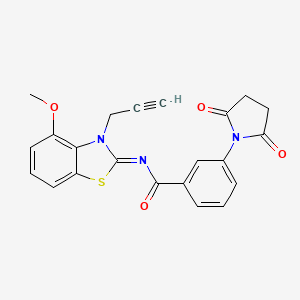
![Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2779656.png)
![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)
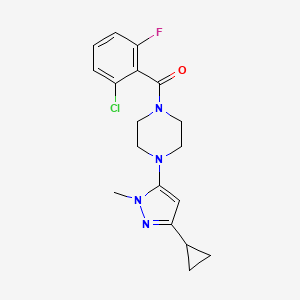
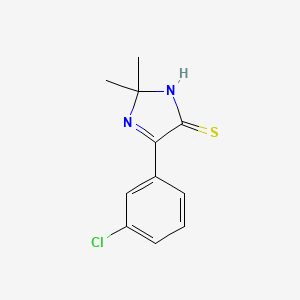
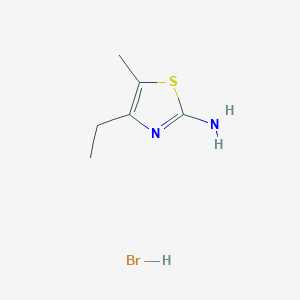
![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)
![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)

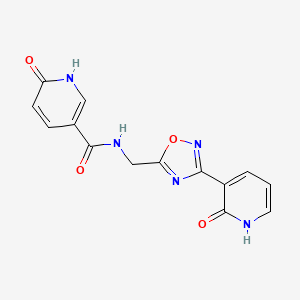
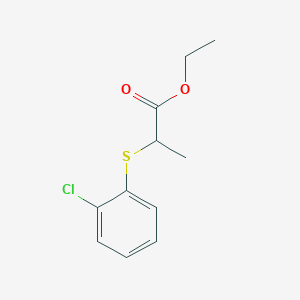
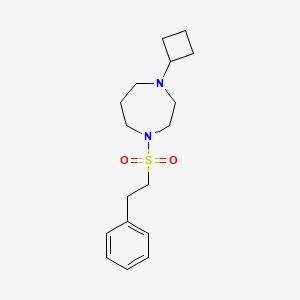
![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)